3-(2-Methylphenoxy)benzoic acid 3-(2-Methylphenoxy)benzoic acid
Brand Name: Vulcanchem
CAS No.: 135611-26-6
VCID: VC21296444
InChI: InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16)
SMILES: CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Molecular Formula: C14H12O3
Molecular Weight: 228.24 g/mol

3-(2-Methylphenoxy)benzoic acid

CAS No.: 135611-26-6

Cat. No.: VC21296444

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methylphenoxy)benzoic acid - 135611-26-6

Specification

CAS No. 135611-26-6
Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
IUPAC Name 3-(2-methylphenoxy)benzoic acid
Standard InChI InChI=1S/C14H12O3/c1-10-5-2-3-8-13(10)17-12-7-4-6-11(9-12)14(15)16/h2-9H,1H3,(H,15,16)
Standard InChI Key ABEYEGNTRDVDCR-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O
Canonical SMILES CC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O

Introduction

Chemical Structure and Properties

3-(2-Methylphenoxy)benzoic acid is an organic compound with the molecular formula C₁₄H₁₂O₃. It consists of a benzoic acid moiety substituted with a 2-methylphenoxy group at the meta position (position 3). This specific structural arrangement, particularly the positioning of the methyl group on the phenoxy ring, gives the compound distinctive chemical and physical properties.

Structural Characteristics

The compound features two aromatic rings connected by an oxygen atom, with a carboxylic acid group on one ring and a methyl substituent on the other. While the specific crystallographic data for 3-(2-Methylphenoxy)benzoic acid is limited in the available literature, insights can be gleaned from similar compounds. For instance, in the related compound 3-Methyl-2-(4-methylphenoxy)benzoic acid, the dihedral angle between the aromatic rings is approximately 86.7°, suggesting a nearly perpendicular conformation . This spatial arrangement likely influences the compound's reactivity and binding properties.

Physical Properties

Based on its structural characteristics, 3-(2-Methylphenoxy)benzoic acid is expected to exhibit physical properties typical of substituted benzoic acids. The table below presents estimated physical properties based on structural analysis:

PropertyValueNotes
Molecular Weight228.24 g/molCalculated from molecular formula
AppearanceCrystalline solidTypical for benzoic acid derivatives
SolubilityPoorly soluble in water, soluble in organic solventsBased on lipophilic nature of structure
Melting Point~150-180°CEstimated range for similar phenoxybenzoic acids
pKa~4-5Typical range for benzoic acid derivatives

Synthesis Methods

The synthesis of 3-(2-Methylphenoxy)benzoic acid can potentially follow similar pathways as those used for structurally related compounds.

Ullmann Ether Synthesis

One potential synthesis route involves the Ullmann ether synthesis, which has been employed for similar phenoxybenzoic acids. This reaction typically involves the coupling of an aryl halide with a phenol derivative in the presence of a copper catalyst . For 3-(2-Methylphenoxy)benzoic acid, this might involve the reaction between 3-bromobenzoic acid and 2-methylphenol under appropriate conditions.

Alternative Synthetic Approaches

For the related compound 3-(4-methylphenoxy)benzoic acid, synthesis has been reported using reaction conditions involving methanol and potassium hydroxide at 20°C, achieving yields of approximately 83% . Similar approaches may be applicable to the synthesis of 3-(2-Methylphenoxy)benzoic acid, with modifications to accommodate the different substitution pattern.

Scientific Applications

3-(2-Methylphenoxy)benzoic acid has potential applications across multiple scientific disciplines due to its structural features and chemical reactivity.

Chemical Research

In chemical research, the compound serves as a valuable building block for the synthesis of more complex organic molecules and polymers. The presence of both carboxylic acid functionality and an aryl ether linkage provides multiple points for further derivatization, making it useful in developing new synthetic methodologies and creating novel compounds with diverse properties.

Biological Studies

Phenoxybenzoic acids are structurally related to several biologically active compounds. 2-Phenoxybenzoic acids, for instance, are described as isosteres of anthranilic acids with potential anti-inflammatory properties . By extension, 3-(2-Methylphenoxy)benzoic acid may exhibit similar biological activities, warranting investigation in enzyme inhibition studies and receptor binding assays.

Industrial Applications

The compound can function as a modifier in polymer formulations, where it may enhance properties such as flexibility and thermal stability in plastic materials. Additionally, compounds with similar structures are utilized in the production of specialty chemicals, including herbicides and fungicides, suggesting potential agricultural applications for 3-(2-Methylphenoxy)benzoic acid.

Comparative Analysis with Related Compounds

Understanding 3-(2-Methylphenoxy)benzoic acid in relation to structurally similar compounds provides valuable context for its properties and potential applications.

Structural Analogs

Table 2: Comparison of 3-(2-Methylphenoxy)benzoic acid with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesNotes
3-(2-Methylphenoxy)benzoic acidC₁₄H₁₂O₃Reference compoundCAS: 135611-26-6
3-(4-Methylphenoxy)benzoic acidC₁₄H₁₂O₃Methyl group at para position on phenoxy ringCAS: 62507-86-2
3-Methyl-2-(4-methylphenoxy)benzoic acidC₁₅H₁₄O₃Additional methyl group on benzoic acid ringForms carboxylic acid inversion dimers in crystal structure
2-(3-methylphenyl)benzoic AcidC₁₄H₁₂O₂Direct C-C bond between rings instead of ether linkageCAS: 107412-71-5

Functional Comparison

The position of substituents significantly influences the properties of these compounds. The meta-substituted carboxylic acid in 3-(2-Methylphenoxy)benzoic acid likely affects its acidity, solubility, and binding properties differently compared to ortho or para-substituted analogs. Similarly, the ortho-methyl group on the phenoxy ring in 3-(2-Methylphenoxy)benzoic acid would create different steric effects compared to meta or para methylation, potentially affecting the compound's reactivity and biological interactions.

Current Research Status and Future Directions

Research Gaps

Despite its potential applications, comprehensive research on 3-(2-Methylphenoxy)benzoic acid appears limited in the scientific literature. Key areas requiring further investigation include:

  • Detailed crystallographic analysis to determine precise structural parameters

  • Comprehensive evaluation of biological activities, particularly potential anti-inflammatory properties

  • Optimization of synthetic methods for improved yield and purity

  • Assessment of environmental persistence and biodegradation pathways

Promising Research Avenues

Future research on 3-(2-Methylphenoxy)benzoic acid could explore:

  • Development as a building block for pharmaceutical compounds

  • Evaluation as a more environmentally friendly alternative to traditional herbicides

  • Application in polymer chemistry for enhancing material properties

  • Investigation of potential receptor interactions for drug development

Environmental Considerations

The environmental behavior of 3-(2-Methylphenoxy)benzoic acid warrants consideration, particularly if the compound finds applications in agriculture or industrial processes.

Environmental Fate

Based on knowledge of similar compounds, 3-(2-Methylphenoxy)benzoic acid might persist in certain environmental compartments due to its aromatic structure. Phenoxy herbicides are known to potentially affect aquatic organisms, suggesting the need for environmental assessment before widespread application.

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